molecular formula C12H12N2O3S B2598223 methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 549535-92-4

methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2598223
CAS No.: 549535-92-4
M. Wt: 264.3
InChI Key: ZYISILSUBMTRLA-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity. This particular compound features a cyanoacetyl group attached to an amino-substituted cyclopenta[b]thiophene ring, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. One common approach is the cyclization of appropriately substituted thiophene precursors under acidic or basic conditions. The cyanoacetyl group can be introduced through cyanoacetylation reactions, where cyanoacetic acid or its derivatives react with the amino group on the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The cyano group can be reduced to form amines or amides.

  • Substitution: The cyanoacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Primary amines or amides.

  • Substitution: Substituted cyanoacetyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a building block for the development of biologically active compounds, potentially leading to new therapeutic agents. Medicine: Its derivatives may exhibit biological activities that make them candidates for drug development. Industry: The compound's stability and reactivity make it useful in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 4-(cyanoacetyl)benzoate: Another cyanoacetyl derivative, but with a benzene ring instead of a thiophene ring.

  • Cyanoacetic acid: A simpler cyanoacetyl compound without the thiophene structure.

Uniqueness: The presence of the thiophene ring in methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate provides unique chemical properties and reactivity compared to simpler cyanoacetyl compounds. This makes it particularly valuable in specific synthetic applications and potential biological activities.

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-12(16)10-7-3-2-4-8(7)18-11(10)14-9(15)5-6-13/h2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYISILSUBMTRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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